Chola-3,5-dienic Acid Methyl Ester
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Chola-3,5-dienic Acid Methyl Ester can be synthesized through the esterification of Chola-3,5-dienic Acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound into its corresponding alcohol. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.
Substitution: The ester group in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base, such as sodium hydroxide.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Corresponding alcohols.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Chola-3,5-dienic Acid Methyl Ester has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways involving bile acids.
Medicine: Investigated for potential therapeutic applications due to its structural similarity to other bioactive compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis
Mechanism of Action
The mechanism of action of Chola-3,5-dienic Acid Methyl Ester involves its interaction with specific molecular targets, such as enzymes involved in bile acid metabolism. The compound may modulate the activity of these enzymes, leading to changes in metabolic pathways and physiological effects .
Comparison with Similar Compounds
Hyodeoxycholic Acid: The parent compound from which Chola-3,5-dienic Acid Methyl Ester is derived.
Cholic Acid: Another bile acid with similar structural features.
Chenodeoxycholic Acid: A bile acid with comparable biological functions.
Uniqueness: this compound is unique due to its specific transformation from Hyodeoxycholic Acid and its distinct chemical properties.
Properties
IUPAC Name |
methyl (4R)-4-[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38O2/c1-17(8-13-23(26)27-4)20-11-12-21-19-10-9-18-7-5-6-15-24(18,2)22(19)14-16-25(20,21)3/h5,7,9,17,19-22H,6,8,10-16H2,1-4H3/t17-,19+,20-,21+,22+,24+,25-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWJPYKBTCCHREN-XCLAERPWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)OC)C1CCC2C1(CCC3C2CC=C4C3(CCC=C4)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC=C4)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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